molecular formula C20H32N4O2S B11065128 Ethyl 4-({[3-(4-propylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate

Ethyl 4-({[3-(4-propylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate

Cat. No.: B11065128
M. Wt: 392.6 g/mol
InChI Key: SXAIXVSSVLTAOT-UHFFFAOYSA-N
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Description

ETHYL 4-[({[3-(4-PROPYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C21H32N4O2S This compound is known for its unique structure, which includes a benzoate ester linked to a piperazine derivative through a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[3-(4-PROPYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative, 3-(4-PROPYLPIPERAZINO)PROPYLAMINE, through the reaction of propylamine with piperazine under controlled conditions.

    Carbothioylation: The piperazine derivative is then reacted with thiophosgene to introduce the carbothioyl group, forming 3-(4-PROPYLPIPERAZINO)PROPYLTHIOUREA.

    Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the thiourea derivative with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[3-(4-PROPYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbothioyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

ETHYL 4-[({[3-(4-PROPYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[({[3-(4-PROPYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and carbothioyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
  • ETHYL 4-({[(3-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
  • ETHYL 4-({[(3-BROMOBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Uniqueness

ETHYL 4-[({[3-(4-PROPYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to the presence of the propylpiperazine moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C20H32N4O2S

Molecular Weight

392.6 g/mol

IUPAC Name

ethyl 4-[3-(4-propylpiperazin-1-yl)propylcarbamothioylamino]benzoate

InChI

InChI=1S/C20H32N4O2S/c1-3-11-23-13-15-24(16-14-23)12-5-10-21-20(27)22-18-8-6-17(7-9-18)19(25)26-4-2/h6-9H,3-5,10-16H2,1-2H3,(H2,21,22,27)

InChI Key

SXAIXVSSVLTAOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CCCNC(=S)NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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